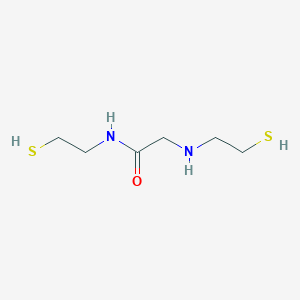

N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide

Description

N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide is a bifunctional acetamide derivative featuring two distinct thiol (-SH) groups. Its structure comprises an acetamide backbone substituted with a 2-mercaptoethyl group and a secondary 2-mercaptoethylamino moiety. This dual thiol configuration enables strong metal-chelating properties and redox reactivity, making it valuable in coordination chemistry and biomedical applications. The compound’s synthesis likely involves condensation reactions between amine precursors and thiol-containing reagents, as seen in analogous ligands (e.g., H2L1 and H2L2 in and ) .

Properties

CAS No. |

202582-38-5 |

|---|---|

Molecular Formula |

C6H14N2OS2 |

Molecular Weight |

194.3 g/mol |

IUPAC Name |

N-(2-sulfanylethyl)-2-(2-sulfanylethylamino)acetamide |

InChI |

InChI=1S/C6H14N2OS2/c9-6(8-2-4-11)5-7-1-3-10/h7,10-11H,1-5H2,(H,8,9) |

InChI Key |

DUFJOYNZMOTOBH-UHFFFAOYSA-N |

Canonical SMILES |

C(CS)NCC(=O)NCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide typically involves the reaction of 2-mercaptoethylamine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pH, and concentration can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in an aqueous medium.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a buffered solution.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Disulfide derivatives.

Reduction: Regeneration of the thiol groups.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide is a compound that is used as a chelating agent in coordination chemistry and as an intermediate in the synthesis of radiopharmaceuticals . It contains both amine and amide groups, in addition to thiol (sulfhydryl) groups, which contribute to its metal-binding properties . The molecule is also known as a MAMA (monoamine-monoamide dithiol) ligand .

Scientific Research Applications

N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide and its derivatives have applications in several areas of scientific research:

Radiopharmaceuticals: This compound is used to prepare Rhenium aminothiolate complexes as radiopharmaceuticals. The molecule can act as a chelator for радионуклиди, such as Rhenium-186, in targeted radiotherapy . The resulting complexes have shown stability in biological media, indicating their suitability for use in radiopharmaceuticals involving peptides .

Coordination Chemistry: This compound can be used as a ligand in coordination chemistry, particularly with transition metals such as nickel . It belongs to a class of N2S2 ligands, which have varied applications due to their biological activities, such as antiseptic, antifungal, and antitumor actions . These ligands can be used to create metal complexes with different structural and electronic properties .

Mechanism of Action

The mechanism of action of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide involves its thiol groups, which can form strong bonds with metal ions. This property makes it effective in chelation therapy and in the stabilization of metal-containing enzymes. The compound can also interact with biological molecules through disulfide bond formation, influencing protein structure and function.

Comparison with Similar Compounds

N-(2-Mercaptoethyl)acetamide (N-Acetylcysteamine)

- Structure : Contains a single 2-mercaptoethyl group attached to an acetamide core (CAS 1190-73-4) .

- Physical Properties : Lower melting point (6–7°C) compared to the target compound, likely due to reduced hydrogen bonding from a single thiol group.

- Chemical Reactivity : The lone thiol can oxidize to form disulfides but lacks the bifunctional coordination sites of the target compound.

- Applications: Used as a thiol-protecting agent and in drug delivery systems.

N,S-Diacetylcysteamine

Schiff-Base Ligands (H2L1 and H2L2)

- Structure: Multidentate ligands with N2S2 donor atoms, incorporating thioether (-S-) and thiol (-SH) groups (e.g., H2L1: C27H30N3S2O) .

- Comparison :

- Metal Coordination : Both the target compound and H2L1/H2L2 form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). However, the Schiff-base ligands exhibit higher structural rigidity due to their bicyclic frameworks.

- Synthesis : H2L1/H2L2 are synthesized via condensation of amines with 1,4-dithian-2-one, yielding higher melting points (~320°C) compared to the target compound, suggesting stronger intermolecular interactions .

Disulfide-Linked Peptides ()

- Example: 4-[N-(2-Mercaptoethyl)]aminopyridine-2,6-dicarboxylic acid disulfide.

- Functionality : Contains two mercaptoethyl groups linked via a disulfide bond. Unlike the target compound, this structure exists as a dianion at physiological pH, limiting membrane permeability .

- Bioactivity : Shows mild inhibition of E. coli growth, whereas the target compound’s bioactivity remains unexplored but may differ due to its neutral charge and dual thiol motifs.

Comparative Analysis Table

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis may require careful control to prevent premature oxidation of thiols, akin to methods for H2L1/H2L2 involving triethylamine as a base .

- Spectroscopic Signatures : IR spectra of similar compounds show characteristic peaks for amide C=O (~1674 cm⁻¹) and S-H (~2619 cm⁻¹), which can guide the identification of the target compound .

- Biological Potential: While Schiff-base ligands and disulfide-linked peptides show antimicrobial and cytotoxic activities (), the target compound’s dual thiols may enhance antioxidant or metal-sequestration properties .

Biological Activity

N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide, commonly referred to as a thioacetamide derivative, is a compound of significant interest due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features two mercaptoethyl groups attached to an acetamide backbone, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thioacetamide derivatives exhibit notable antimicrobial properties. For instance, research involving various derivatives of 2-mercaptobenzothiazole has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were screened using the agar well diffusion method, revealing that specific compounds exhibited antibacterial activity comparable to standard antibiotics like levofloxacin .

Table 1: Antibacterial Activity of Synthesized Compounds

| Compound | Activity Against E. coli | Activity Against S. aureus | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 2b | Significant | Significant | Lower than levofloxacin |

| 2c | Moderate | Moderate | Comparable to levofloxacin |

| 2i | High | High | Equal to levofloxacin |

Anticancer Potential

The anticancer potential of thioacetamide derivatives has also been explored. A specific study on related compounds showed that certain derivatives led to cell death in cancer cell lines through apoptosis and autophagy mechanisms. These compounds demonstrated potent activity against melanoma and pancreatic cancer models, indicating their potential as therapeutic agents in oncology .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, thioacetamide derivatives have been investigated for their anti-inflammatory effects. Some studies suggest that these compounds can inhibit inflammatory pathways, which may provide therapeutic benefits in conditions characterized by excessive inflammation .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various thioacetamide derivatives against common pathogens. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial potency. The study utilized statistical analysis methods such as ANOVA to validate the significance of the findings .

Evaluation of Anticancer Activity

Another case study focused on the anticancer activity of a specific thioacetamide derivative in xenograft models. The compound displayed a substantial reduction in tumor growth compared to controls, showcasing its potential for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)amino)acetamide, and how can purity be maximized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2-mercaptoethylamine with chloroacetamide derivatives under nitrogen to prevent oxidation of thiol groups. Reaction conditions (e.g., pH 7–8, 50–60°C) and stoichiometric ratios (1:1.2 for amine:chloroacetamide) are critical for yield optimization .

- Purification : Use column chromatography (silica gel, ethanol:ethyl acetate eluent) or recrystallization in ethanol/water mixtures. Confirm purity via HPLC (>95%) and elemental analysis .

Q. Which characterization techniques are essential for confirming the structure of This compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR to verify acetamide backbone and mercaptoethyl side chains (e.g., δ ~2.1 ppm for methylene adjacent to thiol groups) .

- Mass Spectrometry (MS) : ESI-MS for molecular ion peak ([M+H] at m/z 207.3) and fragmentation patterns .

- FT-IR : Peaks at ~1650 cm (amide C=O) and ~2550 cm (S-H stretch) .

Q. What are the primary biological activities reported for this compound, and how are they assayed?

- Antioxidant Activity : Test via DPPH radical scavenging assays (IC values reported for analogs: 10–50 μM) .

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition at 1–10 μM concentrations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Assay Variability : Compare results across multiple assays (e.g., cell-based vs. cell-free systems). For instance, discrepancies in IC values may arise from differences in redox conditions affecting thiol group reactivity .

- Structural Confirmation : Re-evaluate compound purity and stability (e.g., thiol oxidation during storage can reduce activity). Use LC-MS to detect degradation products .

Q. What computational methods predict the interaction of This compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., glutathione reductase). Focus on thiol-mediated interactions with catalytic cysteine residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding and RMSD values .

Q. How does the methyl substitution on the nitrogen atom influence pharmacological properties compared to analogs?

- Comparative Studies : Synthesize analogs (e.g., N-(2-Aminoethyl)-2-mercaptoacetamide, CAS 62-47-5) and compare logP, solubility, and binding affinity. The methyl group enhances lipophilicity (calculated logP increase by ~0.5) and stabilizes amide bonds against hydrolysis .

Q. What strategies mitigate challenges in studying thiol-mediated redox activity of this compound?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.